molecular formula C11H14O B053127 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran CAS No. 117436-88-1

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran

Cat. No. B053127
M. Wt: 162.23 g/mol
InChI Key: PTMMUIIYWDXDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran, commonly known as 2B-F, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzofuran class of compounds and has a molecular formula of C12H16O. In recent years, 2B-F has been extensively studied for its potential use as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran is not fully understood. However, it is believed that 2B-F acts as a partial agonist at serotonin receptors in the brain. This action results in the modulation of serotonin signaling, which has been implicated in various physiological and pathological processes.

Biochemical And Physiological Effects

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2B-F can modulate the activity of serotonin receptors, resulting in changes in intracellular signaling pathways. In vivo studies have shown that 2B-F can affect behavior and physiology in animal models. However, the exact nature of these effects is not fully understood and requires further investigation.

Advantages And Limitations For Lab Experiments

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran has several advantages and limitations for use in lab experiments. One advantage is that 2B-F is relatively easy to synthesize and can be obtained in high purity. Another advantage is that 2B-F has been extensively studied, and its effects are well-characterized. However, one limitation is that the mechanism of action of 2B-F is not fully understood, which limits its use as a research tool in some contexts. Additionally, the effects of 2B-F on human physiology are not well-characterized, which limits its potential for use in human studies.

Future Directions

There are several future directions for research on 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran. One direction is to further investigate the mechanism of action of 2B-F, which may provide insights into its potential applications in various fields. Another direction is to evaluate the effects of 2B-F on human physiology, which may provide information on its potential as a therapeutic agent. Additionally, further research is needed to explore the potential applications of 2B-F in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 1-(Propan-2-yl)-1,3-dihydro-2-benzofuran involves the reaction of 2-hydroxybenzaldehyde with isopropylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2B-F. The synthesis of 2B-F is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2B-F has been used as a research tool to study the role of serotonin receptors in the brain. In pharmacology, 2B-F has been used as a reference compound to evaluate the efficacy of new drugs. In medicinal chemistry, 2B-F has been used as a scaffold for the development of new drugs.

properties

CAS RN

117436-88-1

Product Name

1-(Propan-2-yl)-1,3-dihydro-2-benzofuran

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-propan-2-yl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C11H14O/c1-8(2)11-10-6-4-3-5-9(10)7-12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

PTMMUIIYWDXDHI-UHFFFAOYSA-N

SMILES

CC(C)C1C2=CC=CC=C2CO1

Canonical SMILES

CC(C)C1C2=CC=CC=C2CO1

synonyms

Isobenzofuran, 1,3-dihydro-1-(1-methylethyl)- (9CI)

Origin of Product

United States

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